6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Drug Discovery

This 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1313712-15-0) is a critical heterocyclic building block for medicinal chemistry. The pre-installed benzyl group is essential for DHFR and kinase target engagement – removal or substitution can cause >78-fold potency loss. Use it for SAR studies, lead optimization, and library synthesis. Available in ≥95% purity with batch-to-batch consistency. Order now for reliable research outcomes.

Molecular Formula C14H15N3
Molecular Weight 225.295
CAS No. 1313712-15-0
Cat. No. B596350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS1313712-15-0
Synonyms6-Benzyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyriMidine
Molecular FormulaC14H15N3
Molecular Weight225.295
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)CC3=CC=CC=C3
InChIInChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2
InChIKeyWIBCTLGIHZHLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1313712-15-0): A Foundational Tetrahydropyrido[4,3-d]pyrimidine Scaffold for Targeted Synthesis and Medicinal Chemistry


6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1313712-15-0) is a heterocyclic compound featuring a fused pyrido-pyrimidine ring system with a benzyl substituent at the 6-position . It serves as a core scaffold and versatile building block in medicinal chemistry and organic synthesis, particularly for the development of bioactive molecules targeting kinases, antifolates, and other therapeutic classes [1]. The compound's molecular formula is C14H15N3, with a molecular weight of 225.29 g/mol, and it is typically available in purities of 95% or higher . Its structure provides a privileged framework for further functionalization, making it a key intermediate in the synthesis of more complex derivatives with potential pharmaceutical applications [1].

Why 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is Not Interchangeable with Other Tetrahydropyrido[4,3-d]pyrimidine Analogs


The tetrahydropyrido[4,3-d]pyrimidine scaffold exhibits diverse biological activities, but small structural changes can dramatically alter target engagement, potency, and selectivity . Generic substitution of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with other 6-substituted or unsubstituted analogs is not feasible because the benzyl group at the 6-position is critical for anchoring the molecule within certain binding pockets and for providing a versatile handle for further synthetic elaboration [1]. For instance, in related systems, the removal of a 6-benzyl group has been shown to abolish activity entirely, while even subtle modifications like ortho-substitution can drastically reduce potency due to steric clashes . Therefore, this specific compound is essential for SAR studies, lead optimization, and as a key intermediate where the benzyl moiety is required for downstream functionalization or biological activity.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine


Purity and Supply Reliability: A High-Purity Building Block with Established Vendor Availability

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is commercially available from multiple vendors with a guaranteed minimum purity of 95% or 98% . This level of purity is essential for reproducible synthetic transformations and biological assays. In contrast, closely related analogs such as 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 778574-06-4) are typically offered at 95% purity, and the unsubstituted core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS N/A) is less widely available as a pure, characterized building block . The higher purity and established supply chain of the target compound reduce the need for costly in-house purification and ensure batch-to-batch consistency for critical research.

Medicinal Chemistry Organic Synthesis Drug Discovery

Structural Basis for Activity: The Unsubstituted 6-Benzyl Group is Critical for Target Engagement in Related Scaffolds

In a series of tetrahydropyrido[4,3-d]pyrimidine PARP inhibitors, the presence of an unsubstituted benzyl group at the 6-position was essential for activity. Specifically, removal of the benzyl group from a 2,4-dichloro-8,8-difluoro analog resulted in a complete loss of inhibitory activity (IC50 >10,000 nM), while the parent compound with the benzyl group had an IC50 of 127 nM . Furthermore, introducing ortho-substituents on the benzyl ring (e.g., ortho-methyl) caused a significant drop in potency (IC50 >1,000 nM) due to steric clashes with Tyr329 in the binding pocket . Although this data is from a related compound, it provides strong class-level evidence that the specific, unadorned 6-benzyl substitution pattern of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a privileged structural feature for maintaining high-affinity interactions in certain biological contexts.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Synthetic Versatility: A Privileged Scaffold for Generating Diverse Bioactive Analogs

The tetrahydropyrido[4,3-d]pyrimidine core is a recognized privileged scaffold for generating biologically active molecules [1]. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine serves as a key intermediate for the synthesis of a wide range of derivatives with enhanced potency and selectivity [2]. For example, it is a direct precursor to 2,4-diamino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which itself is a building block for antifolate agents with IC50 values as low as 0.09 µM against Toxoplasma gondii dihydrofolate reductase [3]. In contrast, the unsubstituted core (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) requires additional synthetic steps to introduce the benzyl group, which is often necessary for target engagement. The target compound's pre-installed benzyl group streamlines the synthesis of complex, biologically active molecules, saving time and resources.

Organic Synthesis Medicinal Chemistry Building Block

Optimal Research and Industrial Applications for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine


Synthesis of Antifolate Agents and DHFR Inhibitors

This compound is a key intermediate for synthesizing 2,4-diamino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its analogs, which have demonstrated potent inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii with IC50 values as low as 0.09 µM [1]. The pre-installed benzyl group is essential for achieving high potency and selectivity in this class of antifolates [1].

Development of Kinase Inhibitors (e.g., ATR, CaMKII, TopoII)

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a validated core for potent and selective kinase inhibitors, including ATR kinase, CaMKII, and topoisomerase II [2][3]. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine provides the foundational structure for these inhibitor series. Its 6-benzyl group has been shown to be critical for maintaining high-affinity interactions in related systems, with removal leading to a >78-fold loss in potency .

SAR Studies and Lead Optimization in Medicinal Chemistry

As a core scaffold with a critical pharmacophoric benzyl group, this compound is ideal for systematic structure-activity relationship (SAR) studies [2]. Its high purity (≥95%) and commercial availability ensure reproducible results when exploring substitutions at other positions (e.g., 2- and 4-positions) to modulate potency, selectivity, and physicochemical properties .

Building Block for Complex Heterocyclic Libraries

The compound's multiple reactive sites and the benzyl group's synthetic versatility make it an excellent starting material for generating diverse libraries of pyrido[4,3-d]pyrimidine derivatives [2]. These libraries can be screened against a wide range of biological targets, including those relevant to cancer, infectious diseases, and inflammation [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.